molecular formula C24H21ClN2O4S B2996797 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 687583-72-8

1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2996797
CAS No.: 687583-72-8
M. Wt: 468.95
InChI Key: SDCOTBJBWJPWIM-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione features a fused bicyclic core comprising cyclopenta, thieno, and pyrimidine rings. Key structural attributes include:

  • Substituents: A 2-chlorobenzyl group at position 1 and a 2,4-dimethoxyphenyl group at position 2.
  • Physicochemical Properties: Estimated molecular formula C₂₂H₁₈ClN₂O₄S (based on nomenclature), with a predicted logP of ~5.8 (similar to analogs in and ), indicating moderate lipophilicity .
  • Spectral Characteristics: Expected IR peaks at ~1700 cm⁻¹ (C=O stretching) and NMR signals for dimethoxy groups (δ 3.7–3.8 ppm) and aromatic protons (δ 6.7–7.8 ppm), consistent with related thieno-pyrimidine derivatives .

Properties

IUPAC Name

9-[(2-chlorophenyl)methyl]-11-(2,4-dimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-30-15-10-11-18(19(12-15)31-2)27-22(28)21-16-7-5-9-20(16)32-23(21)26(24(27)29)13-14-6-3-4-8-17(14)25/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCOTBJBWJPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione represents a novel class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered attention due to their potential therapeutic applications in oncology and other areas of medicine. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step chemical processes. The most common methods include:

  • Condensation Reactions : Utilizing thiophene and pyrimidine precursors to form the thieno[2,3-d]pyrimidine scaffold.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time significantly.

For instance, recent studies have shown that microwave-assisted methods can yield high purity compounds with significant biological activity .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • MDA-MB-231 (Breast Cancer) : This compound exhibited an IC50 value of approximately 27.6 μM , indicating potent cytotoxicity against this aggressive breast cancer cell line .
  • Non-Small Cell Lung Cancer (NSCLC) : Inhibitory activity ranged from 43% to 87% at varying concentrations, demonstrating its potential as a chemotherapeutic agent .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Targeting Signaling Pathways : It modulates pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Structure-Activity Relationship (SAR)

Research has identified critical structural features that influence the biological activity of thieno[2,3-d]pyrimidine derivatives:

Structural FeatureImpact on Activity
Presence of Electron-Withdrawing GroupsEnhances cytotoxicity against MDA-MB-231 cells
Substituents on the Phenyl RingAlters binding affinity to target proteins
Configuration of the Thieno RingEssential for maintaining biological activity

Case Studies

Several studies have highlighted the efficacy of similar compounds within this class:

  • Yong et al. (2018) synthesized various thieno[2,3-d]pyrimidine derivatives and found that modifications at specific positions significantly enhanced their antitumor properties .
  • Elmongy et al. (2022) reported on the inhibitory effects of thieno[2,3-d]pyrimidines against breast cancer cells with varying degrees of potency depending on structural modifications .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Formula logP
Target Compound Cyclopenta-thieno-pyrimidine-dione 1: 2-Chlorobenzyl; 3: 2,4-Dimethoxyphenyl C₂₂H₁₈ClN₂O₄S (inferred) ~5.8*
3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-...dione () Cyclopenta-thieno-pyrimidine-dione 1: 4-Chlorobenzyl; 3: 4-Chlorophenyl C₂₂H₁₆Cl₂N₂O₂S 5.84
3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-...dione () Cyclopenta-thieno-pyrimidine-dione 3: 4-Chlorophenyl; No substituent at position 1 C₁₅H₁₁ClN₂O₂S 4.15
2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-...dione () Cyclopenta-thieno-pyrimidine-dione 2: (2-Chlorobenzyl)sulfanyl; 3: 4-Chlorophenyl C₂₂H₁₆Cl₂N₂O₂S ~5.5†

Notes:

  • Sulfanyl substituents () introduce hydrogen-bonding capacity, altering receptor binding vs. benzyl groups .

Functional Group Impact

  • Chlorine vs. Methoxy: Chlorine increases lipophilicity and electron-withdrawing effects, while methoxy groups offer hydrogen-bond acceptor/donor properties, influencing pharmacokinetics and target affinity .
  • Benzyl vs. Sulfanyl : Benzyl groups (e.g., 2-chlorobenzyl in the target) enhance aromatic stacking interactions, whereas sulfanyl moieties () may modulate redox activity .

Physicochemical Data

Property Target Compound Compound Compound
Molecular Weight ~443.35 (inferred) 443.35 318.78
logP ~5.8 5.84 4.15
Polar Surface Area ~31.4 Ų 31.4 Ų ~28 Ų (estimated)

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